Extended PEG Chain Length (16 Units) Provides Significantly Greater Molecular Reach for Ternary Complex Formation
Benzyl-PEG16-alcohol contains a 16-unit PEG chain, conferring an estimated end-to-end distance of approximately 5.6 nm, compared to 2.8 nm for the 8-unit homolog (Benzyl-PEG8-alcohol) and 1.4 nm for the 4-unit homolog (Benzyl-PEG4-alcohol) . Studies demonstrate that PROTAC linker length directly governs degradation efficiency, with optimal lengths reported to range from 12 to over 20 carbon equivalents . The extended reach of PEG16 is essential for targets where the E3 ligase binding pocket and the target protein surface are separated by larger distances [1].
| Evidence Dimension | PEG chain length (ethylene oxide units) and estimated molecular reach |
|---|---|
| Target Compound Data | 16 PEG units; molecular weight 812.98 g/mol; estimated end-to-end distance ~5.6 nm |
| Comparator Or Baseline | Benzyl-PEG8-alcohol: 8 PEG units; molecular weight 460.56 g/mol; estimated end-to-end distance ~2.8 nm. Benzyl-PEG4-alcohol: 4 PEG units; molecular weight 284.35 g/mol; estimated end-to-end distance ~1.4 nm |
| Quantified Difference | PEG16 provides 2× the chain length of PEG8 and 4× that of PEG4 |
| Conditions | Molecular modeling based on extended PEG chain conformation (~3.5 Å per ethylene oxide unit) [2] |
Why This Matters
The extended reach enables productive ternary complex formation for protein targets with deep or sterically hindered binding pockets that shorter linkers cannot span.
- [1] Roy MJ, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026;269:116090. View Source
- [2] Oesterhelt F, Rief M, Gaub HE. Single molecule force spectroscopy of poly(ethylene glycol). New J Phys. 1999;1:6.1-6.11. View Source
